1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid
CAS No.: 321970-61-0
Cat. No.: VC8100855
Molecular Formula: C12H14N2O6S
Molecular Weight: 314.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321970-61-0 |
|---|---|
| Molecular Formula | C12H14N2O6S |
| Molecular Weight | 314.32 g/mol |
| IUPAC Name | 1-(3-nitrophenyl)sulfonylpiperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H14N2O6S/c15-12(16)9-4-6-13(7-5-9)21(19,20)11-3-1-2-10(8-11)14(17)18/h1-3,8-9H,4-7H2,(H,15,16) |
| Standard InChI Key | LEZIFGBWZUCLNI-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
| Canonical SMILES | C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Introduction
Overview
1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid (CAS: 321970-61-0) is a sulfonamide derivative characterized by a piperidine ring substituted with a carboxylic acid group and a 3-nitrobenzenesulfonyl moiety. This compound has garnered attention in organic synthesis and pharmaceutical research due to its structural complexity and potential as a building block for bioactive molecules . Its molecular formula is C₁₂H₁₄N₂O₆S, with a molecular weight of 314.32 g/mol .
Structural and Chemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) with a sulfonyl group (-SO₂-) attached to the nitrogen atom. The sulfonyl group is further linked to a 3-nitrophenyl ring, while the fourth position of the piperidine ring bears a carboxylic acid (-COOH) group . Key structural attributes include:
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IUPAC Name: 1-(3-nitrophenyl)sulfonylpiperidine-4-carboxylic acid .
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SMILES: C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=CC=C2)N+[O-] .
Physicochemical Properties
Experimental and predicted properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 541.3 ± 60.0 °C (Predicted) | |
| Density | 1.504 ± 0.06 g/cm³ (Predicted) | |
| pKa | 4.33 ± 0.20 (Predicted) | |
| Solubility | Moderate in polar solvents |
The nitro group (-NO₂) and sulfonyl group contribute to electron-withdrawing effects, influencing reactivity and solubility .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Sulfonylation: Piperidine-4-carboxylic acid reacts with 3-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.
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Purification: Crude product is purified via recrystallization or column chromatography.
Reaction Scheme:
Yields vary depending on reaction conditions, with optimized protocols achieving >70% purity post-purification.
Industrial Production
Scale-up synthesis requires stringent control of temperature and pH to avoid nitro group reduction or sulfonamide hydrolysis. Industrial suppliers (e.g., VulcanChem, BOC Sciences) list the compound as a research-grade chemical, with prices ranging from $50–$200 per gram .
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The compound serves as a precursor for:
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Sulfonamide-Based Inhibitors: Modified to target enzymes like 11-beta-hydroxysteroid dehydrogenase (11β-HSD1), relevant for type II diabetes therapy .
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Antimicrobial Agents: Structural analogs show activity against bacterial pathogens.
Case Study: 11β-HSD1 Inhibition
Derivatives of 1-[(3-nitrophenyl)sulfonyl]piperidine-4-carboxylic acid exhibit IC₅₀ values <1 μM against 11β-HSD1, a key enzyme in glucocorticoid metabolism . Modifications to the carboxylic acid group (e.g., amidation) enhance bioavailability and target binding .
Crystallographic and Conformational Insights
Crystal Structure Analysis
While direct crystallographic data for this compound is limited, related sulfonamide-piperidine structures (e.g., 3-fluoro-3-methyl-1-((2-nitrophenyl)sulfonyl)piperidine) adopt chair conformations with dihedral angles between aromatic rings ranging from 52.8° to 83.5° . These angles influence molecular packing and intermolecular interactions .
Computational Modeling
Density Functional Theory (DFT) studies predict:
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